7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Description

Chemical Classification and Nomenclature

The compound belongs to the quinoline-4-carboxylic acid family, a subclass of nitrogen-containing heterocyclic aromatic compounds. Its systematic IUPAC name, 7-chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid , reflects its substitution pattern (Table 1).

| Property | Value |

|---|---|

| CAS Registry Number | 863185-11-9 |

| Molecular Formula | C$${20}$$H$${18}$$ClNO$$_3$$ |

| Molecular Weight | 355.82 g/mol |

| IUPAC Name | 7-chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid |

The quinoline core consists of a benzene ring fused to a pyridine ring, while the substituents at positions 2, 4, 7, and 8 introduce steric and electronic modifications critical to its chemical behavior.

Historical Context in Quinoline Chemistry

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. Over time, quinoline derivatives gained prominence in drug development, exemplified by antimalarials like chloroquine and antibiotics such as ciprofloxacin. The synthesis of This compound represents a modern extension of this legacy, leveraging advances in multicomponent reactions (MCRs) and green chemistry. Early synthetic routes for similar compounds relied on classical methods like the Skraup and Friedländer reactions, but contemporary approaches prioritize atom economy and regioselectivity.

Structural Features and Molecular Architecture

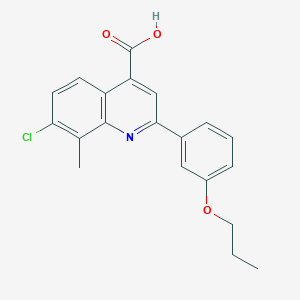

The molecule’s structure (Fig. 1) features:

- A chlorine atom at position 7, enhancing electrophilic substitution resistance.

- A methyl group at position 8, contributing to steric hindrance and lipophilicity.

- A 3-propoxyphenyl group at position 2, introducing π-π stacking potential.

- A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.

Key structural parameters :

- Planarity : The fused quinoline system adopts a near-planar conformation, favoring aromatic interactions.

- Substituent effects : The electron-withdrawing chlorine and electron-donating propoxy group create a polarized electronic environment, influencing reactivity.

| Position | Substituent | Role |

|---|---|---|

| 2 | 3-propoxyphenyl | Enhances solubility and receptor binding |

| 4 | Carboxylic acid | Facilitates salt formation and derivatization |

| 7 | Chlorine | Modulates electronic density and bioactivity |

| 8 | Methyl | Increases steric bulk and metabolic stability |

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of quinoline scaffolds to optimize pharmacological properties. Key research applications include:

- Antimicrobial agent development : Quinoline-4-carboxylic acids exhibit activity against bacterial DNA gyrase and topoisomerase IV.

- Anticancer research : Derivatives interfere with kinase signaling pathways and apoptosis mechanisms.

- SAR studies : Systematic variation of substituents at positions 2, 7, and 8 enables correlations between structure and bioactivity.

Recent studies highlight its role in green synthesis , where solvent-free conditions or microwave-assisted reactions reduce environmental impact. Additionally, its crystalline stability and solubility profile make it a candidate for co-crystallization studies aimed at improving drug delivery.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZRARBCBDEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171853 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863185-11-9 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quinoline Core Synthesis and Functionalization

A foundational method for quinoline-4-carboxylic acid derivatives involves the condensation of isatin with acetone under highly basic conditions to form 2-toluquinoline-4-carboxylic acid, followed by further functionalization steps.

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Isatin + NaOH + H2O + Acetone reflux | 25-35 °C stirring, then reflux 5-15 h | 2-toluquinoline-4-carboxylic acid, 99% yield |

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid, 85% yield |

| 3 | Dehydration with diacetyl oxide | 115-125 °C, 2-8 h | Intermediate vinyl quinoline derivative |

| 4 | Oxidation with potassium permanganate + NaOH | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation in m-xylene reflux | Room temperature filtration | Cinchonic acid (quinoline derivative) |

This method is industrially applicable due to mild conditions, inexpensive raw materials, and stable processes.

Oxidation of 7-Chloro-8-methylquinoline to 7-Chloro-8-quinolinecarboxylic Acid

A critical step for the target compound is the selective oxidation of 7-chloro-8-methylquinoline to the corresponding carboxylic acid. A patented method uses:

- Catalysts: N-hydroxyphthalimide and azobisisobutyronitrile.

- Oxidant: Oxygen gas under pressure (≥4 MPa).

- Solvent: Acetonitrile.

- Temperature: 80-100 °C.

- Reaction time: 6-12 hours.

| Parameter | Value |

|---|---|

| Catalyst loading (N-hydroxyphthalimide) | 0.02-0.06 equivalents |

| Catalyst loading (azobisisobutyronitrile) | 0.01-0.03 equivalents |

| Oxygen pressure | ≥4 MPa |

| Temperature | 80-100 °C |

| Reaction time | 6-12 hours |

| Yield | 88.6% - 93.6% |

| Purity | 98.1% - 98.8% |

The reaction proceeds with oxygen as a green oxidant, avoiding waste acid and water, and yields high-purity product after simple cooling, filtration, and drying.

Introduction of the 3-Propoxyphenyl Group

The 3-propoxyphenyl substituent at position 2 is typically introduced via a coupling reaction involving 8-methylquinoline derivatives and 3-propoxybenzoyl chloride or related intermediates.

- The synthesis of 8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is reported to involve reaction between 8-methylquinoline and 3-propoxybenzoyl chloride.

- This intermediate can be further converted to the carboxylic acid by hydrolysis or oxidation.

Summary Table of Preparation Steps for 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

| Step No. | Reaction | Reagents & Conditions | Product | Yield / Purity |

|---|---|---|---|---|

| 1 | Synthesis of 7-chloro-8-methylquinoline | Starting from quinoline derivatives, chlorination at position 7, methylation at position 8 | 7-chloro-8-methylquinoline | Not specified |

| 2 | Oxidation to 7-chloro-8-quinolinecarboxylic acid | N-hydroxyphthalimide + azobisisobutyronitrile, O2 (≥4 MPa), acetonitrile, 80-100 °C, 6-12 h | 7-chloro-8-quinolinecarboxylic acid | 88.6-93.6% yield, ~98% purity |

| 3 | Coupling with 3-propoxybenzoyl chloride or equivalent | Reaction of 8-methylquinoline derivative with 3-propoxybenzoyl chloride | 8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Not specified |

| 4 | Hydrolysis or oxidation to carboxylic acid | Hydrolysis of acyl chloride or oxidation | This compound | Not specified |

Research Findings and Industrial Relevance

- The oxidation method using oxygen and catalytic N-hydroxyphthalimide is environmentally friendly, avoids hazardous waste, and is scalable for industrial production.

- The quinoline core synthesis via isatin condensation and subsequent oxidation is well-established, cost-effective, and yields high purity intermediates.

- The introduction of the 3-propoxyphenyl group via acyl chloride intermediates is a common synthetic strategy for functionalizing quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has been studied for its potential therapeutic effects in various diseases:

-

Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. A study indicated that it can enhance the efficacy of existing antibiotics when used in combination therapies.

Compound MIC (µg/mL) Target Organism 1 3.13 SA-1199B (NorA+) 2 1.56 SA-1199B (NorA+) - Anti-inflammatory Properties : Research suggests that this compound may inhibit specific enzymes involved in inflammatory processes, potentially modulating signaling pathways related to inflammation.

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to interact with various molecular targets makes it a valuable tool for understanding complex biological systems.

Synthesis of Complex Organic Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline core can significantly affect their antimicrobial and anti-inflammatory properties.

Key Findings from SAR Studies

- C-2 Position Modifications : The introduction of different aryl groups at this position has been shown to enhance NorA efflux pump inhibition in S. aureus.

- C-4 Carboxylic Group : Essential for maintaining the compound's activity against bacterial strains.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Inhibition of NorA Efflux Pump : A study demonstrated that derivatives effectively reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus by four-fold when used in combination therapies.

- Cell Toxicity Assessments : Evaluations on human cell lines indicated that certain derivatives exhibited low toxicity while maintaining high antimicrobial efficacy, making them promising candidates for further development.

- In Vivo Studies : Preliminary animal model studies suggested potential therapeutic benefits in reducing inflammation and bacterial load, although further research is needed to confirm these findings.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. For instance, they may intercalate into DNA, inhibiting replication and transcription, or they may inhibit enzymes like topoisomerases or kinases, disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

Substituent Electronic Effects

- Electron-withdrawing groups (e.g., chlorine in 2-(3-chlorophenyl) analog) may improve stability against metabolic oxidation but reduce solubility .

Steric and Lipophilic Considerations

- The 3-propoxyphenyl group in the target compound provides moderate steric hindrance, balancing solubility and membrane permeability .

Heterocyclic vs. Aromatic Substituents

- Furan and thiophene substituents introduce heteroatoms that influence electronic properties. For example, thiophene’s sulfur may engage in unique van der Waals interactions compared to furan’s oxygen .

Biological Activity

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly as an efflux pump inhibitor (EPI) against antibiotic-resistant bacteria. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a chloro group at position 7, a methyl group at position 8, and a propoxyphenyl moiety at position 2 of the quinoline ring.

Biological Activity Overview

Research has indicated that quinoline derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : The compound has shown promise as an EPI, particularly against Staphylococcus aureus. It enhances the efficacy of fluoroquinolones by inhibiting the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .

- Anti-inflammatory Properties : Quinoline derivatives have been evaluated for their anti-inflammatory effects. Some studies suggest that modifications on the quinoline scaffold can lead to enhanced inhibition of nitric oxide production in inflammatory models .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

- Substituent Effects : The introduction of different aryl moieties at the C-2 position significantly affects EPI activity. For example, replacing the propoxy group with other substituents can enhance or diminish activity against NorA .

- Position-Specific Modifications : Modifications at positions C-4 and C-6 have been shown to influence both selectivity and potency. For instance, an alkylamino chain at C-4 is necessary for retaining EPI activity .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

Study 1: Efficacy Against Resistant Strains

In a comparative study, derivatives were tested against various S. aureus strains. The compound exhibited a significant increase in antibacterial effectiveness when combined with ciprofloxacin, demonstrating a synergistic effect that restored antibiotic sensitivity in resistant strains .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related quinoline compounds. The derivatives were assessed for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, with results indicating substantial inhibition comparable to established anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for 7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid?

A common method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by amidation with appropriate amines. Reaction progress is monitored via TLC (e.g., ethyl acetate/petroleum ether 4:6), and purification is achieved through silica gel column chromatography (20% ethyl acetate/petroleum ether) . For analogs, phosphorous oxychloride (POCl₃) has been used as a coupling agent for esterification .

Q. How is structural confirmation achieved post-synthesis?

Structural characterization employs ¹H/¹³C-NMR (e.g., DMSO-d₆ solvent, 400 MHz), IR (e.g., carbonyl stretching at 1685 cm⁻¹), and mass spectrometry (ESI-MS for [M+H]+ identification). High-performance liquid chromatography (HPLC) with ≥97% purity thresholds ensures compound integrity .

Q. What safety protocols are critical for handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, lab coat), avoid inhalation/contact, and ensure ventilation. Store in sealed, dry containers away from moisture. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for ingestion .

Q. How is purity quantified, and what solvents are optimal for crystallization?

Purity is validated via HPLC (e.g., C18 column, UV detection). Crystallization often uses ethanol or ethyl acetate/petroleum ether mixtures, yielding irregular colorless crystals under controlled recrystallization .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic replication under standardized protocols (e.g., fixed concentrations, controlled pH/temperature) and meta-analysis of structure-activity relationships (SAR) are recommended. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. What strategies optimize reaction yields for analogs with bulky substituents?

Modify reaction conditions:

Q. How can computational modeling predict biological targets?

Molecular docking (e.g., AutoDock Vina) against bacterial DNA gyrase or tuberculosis-related enzymes (e.g., InhA) identifies binding affinities. Use crystal structures (PDB: 4TZK) for quinoline-carboxylic acid analogs to guide mutagenesis studies .

Q. What techniques characterize tautomeric or conformational stability?

Q. How is regioselectivity controlled during functionalization?

Electrophilic aromatic substitution (EAS) at the 8-methyl or 3-propoxyphenyl positions is directed by steric/electronic effects. Use directing groups (e.g., nitro for meta-substitution) or microwave-assisted synthesis to enhance selectivity .

Q. What analytical methods address stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.

- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points .

- Light sensitivity : Store in amber vials and assess photodegradation via UV-Vis spectroscopy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Amidation

| Parameter | Condition | Reference |

|---|---|---|

| Acid chloride formation | SOCl₂, 80°C, 5 h | |

| Amine coupling | NaH, THF, 0°C → RT, 1 h | |

| Purification | Silica gel (20% EtOAc/petroleum) |

Q. Table 2: Structural Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| ¹H-NMR (400 MHz) | Substituent integration | δ 8.36 (s, 2H, quinoline-H) |

| ESI-MS | Molecular ion confirmation | [M+H]+ = 358.17 |

| HPLC | Purity assessment | 97.41% (C18, UV 254 nm) |

Q. Table 3: Stability Assessment Protocols

| Condition | Method | Outcome Metric |

|---|---|---|

| Hydrolytic (pH 7.4) | LC-MS at 37°C, 24 h | % parent compound remaining |

| Oxidative (H₂O₂) | TLC monitoring | Degradation intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.